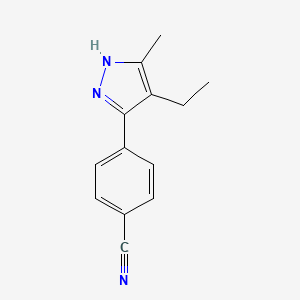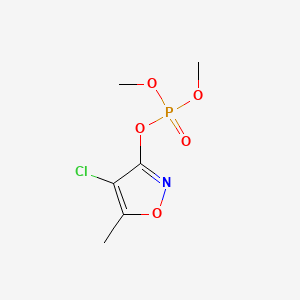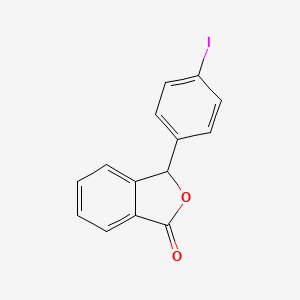
3-(4-Iodophenyl)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodophenyl)isobenzofuran-1(3H)-one is an organic compound with the molecular formula C15H9IO It is a derivative of isobenzofuran, featuring an iodine atom attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)isobenzofuran-1(3H)-one typically involves the iodination of a suitable precursor. One common method is the reaction of 4-iodoaniline with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodophenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodophenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(4-Iodophenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the isobenzofuran moiety can interact with aromatic residues in biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)isobenzofuran-1(3H)-one
- 3-(4-Chlorophenyl)isobenzofuran-1(3H)-one
- 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one
Uniqueness
3-(4-Iodophenyl)isobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reaction pathways and biological interactions, making this compound particularly valuable for specific applications in synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
241491-71-4 |
|---|---|
Molekularformel |
C14H9IO2 |
Molekulargewicht |
336.12 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9IO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H |
InChI-Schlüssel |
XNWFZRKLJMZTKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


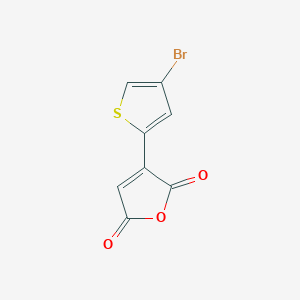
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)
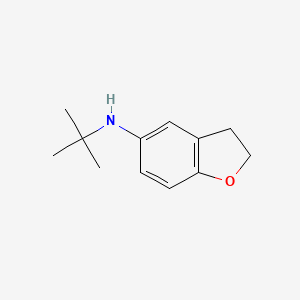
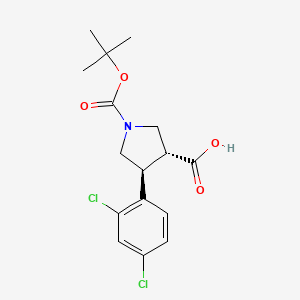
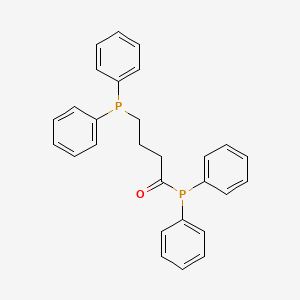
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
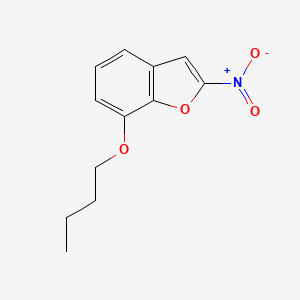
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
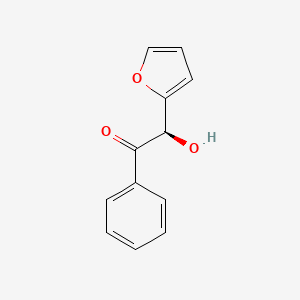
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
